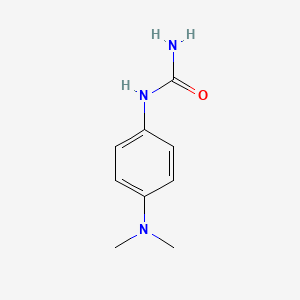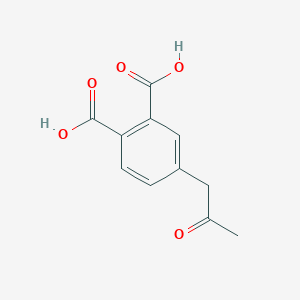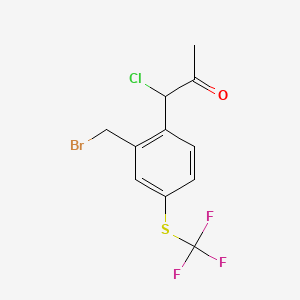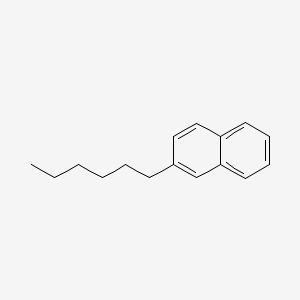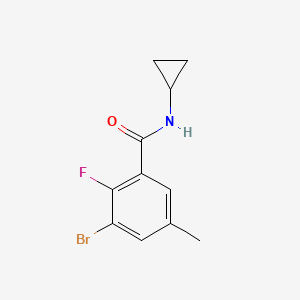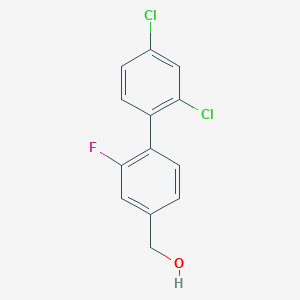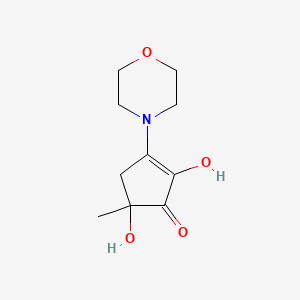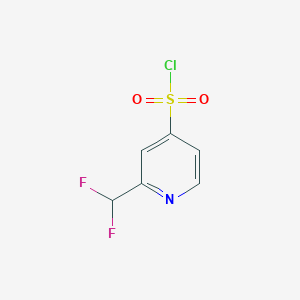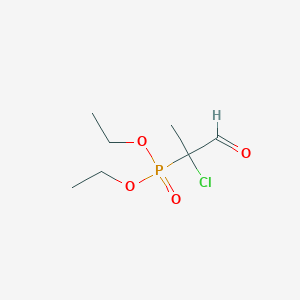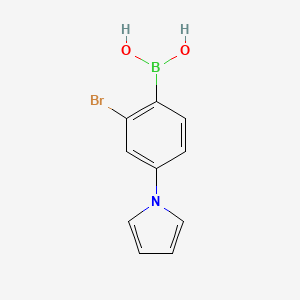
(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrrole moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(1H-pyrrol-1-yl)phenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and purification would be essential to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is highly efficient for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the bromine atom.
科学的研究の応用
(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Research: Potential use in the development of probes and sensors for biological applications.
作用機序
The mechanism of action of (2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the bromine and pyrrole substituents, making it less versatile in certain reactions.
4-(1H-Pyrrol-1-yl)phenylboronic Acid: Lacks the bromine substituent, which can limit its reactivity in certain substitution reactions.
2-Bromo-4-(1H-pyrazol-1-yl)phenylboronic Acid: Similar structure but with a pyrazole moiety instead of pyrrole, which can affect its reactivity and applications.
Uniqueness
(2-Bromo-4-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both bromine and pyrrole substituents, which enhance its reactivity and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling.
This compound’s unique structure and reactivity make it a valuable tool in organic synthesis and various scientific research applications.
特性
分子式 |
C10H9BBrNO2 |
|---|---|
分子量 |
265.90 g/mol |
IUPAC名 |
(2-bromo-4-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BBrNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7,14-15H |
InChIキー |
XYESQELEKJPQHI-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2C=CC=C2)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


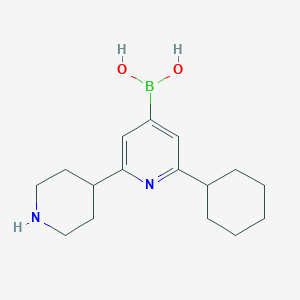
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]indole](/img/structure/B14071563.png)
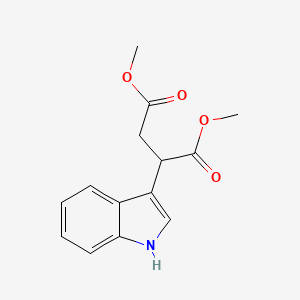
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
![2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
